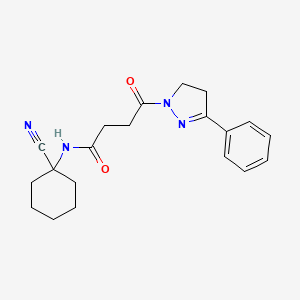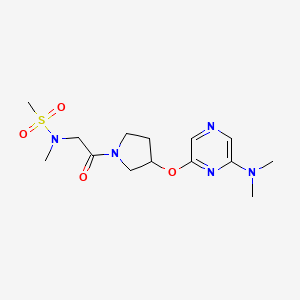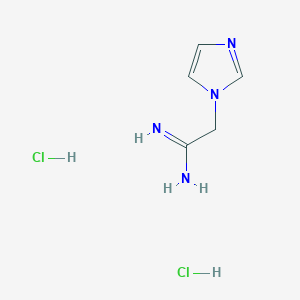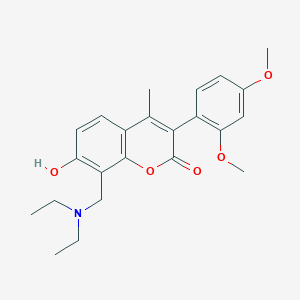![molecular formula C8H11N3O B2580436 1-((6-Oxabicyclo[3.1.0]hexan-3-yl)methyl)-1H-1,2,4-triazole CAS No. 2225142-37-8](/img/structure/B2580436.png)
1-((6-Oxabicyclo[3.1.0]hexan-3-yl)methyl)-1H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-((6-Oxabicyclo[3.1.0]hexan-3-yl)methyl)-1H-1,2,4-triazole” is a heterocyclic organic compound with a complex structure . It has a molecular weight of 164.21 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane was achieved via Ru (II)-catalyzed intramolecular cyclopropanation .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H12N2O/c1-2-10-11(3-1)6-7-4-8-9(5-7)12-8/h1-3,7-9H,4-6H2 . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis
While specific chemical reactions involving “1-((6-Oxabicyclo[3.1.0]hexan-3-yl)methyl)-1H-1,2,4-triazole” are not available, similar compounds have been studied. For example, the synthesis of 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane involved intramolecular cyclopropanation of alpha-diazoacetates .Physical And Chemical Properties Analysis
This compound has a molecular weight of 164.21 . It is a liquid at room temperature .Applications De Recherche Scientifique
Triazole Derivatives in Medicinal Chemistry
Triazole derivatives, including 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4-, and 4H-1,2,4-triazoles, have been extensively studied for their medicinal and pharmaceutical applications. These compounds are of great importance due to their structural versatility and broad spectrum of biological activities. Research has highlighted the potential of triazole derivatives in developing new drugs that exhibit anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties, alongside activity against several neglected diseases (Ferreira et al., 2013). The exploration of these compounds has led to significant advancements in therapeutic applications, emphasizing the need for efficient synthesis methods that are aligned with green chemistry principles to address emerging health challenges.
Advancements in Synthesis Strategies
Innovations in synthesis strategies for triazole-containing scaffolds have been pivotal in the drug discovery process. These scaffolds are integral to pharmaceuticals and biologically important compounds utilized in drug-discovery studies against cancer, microbes, and various diseases. The review by Nasri et al. (2021) emphasizes the pharmacological significance of 1,2,4-triazole-containing scaffolds and outlines the latest strategies for their synthesis using 3-amino-1,2,4-triazole. This highlights the continuous evolution of methodologies to access new and efficient triazole-containing scaffolds for the discovery of novel drug candidates (Nasri, Bayat, & Kochia, 2021).
Biological and Pharmacological Activities
Triazole derivatives have been the focus of intense research due to their diverse pharmacological properties. Studies have identified triazole analogues with potential pharmacological activities such as antimicrobial, anticonvulsant, anti-inflammatory, analgesic, antitubercular, anthelmintic, antioxidant, antimalarial, and antiviral effects. These findings suggest that triazole compounds, through various synthetic and structural modifications, can serve as multi-target pharmacological agents, offering promising directions for new therapeutic interventions (Kumar, Khokra, & Yadav, 2021).
Propriétés
IUPAC Name |
1-(6-oxabicyclo[3.1.0]hexan-3-ylmethyl)-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c1-6(2-8-7(1)12-8)3-11-5-9-4-10-11/h4-8H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPKFOQWSYXWNLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2C1O2)CN3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((6-Oxabicyclo[3.1.0]hexan-3-yl)methyl)-1H-1,2,4-triazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]amino]methyl]-3-methylfuran-2-carboxylic acid](/img/structure/B2580358.png)


![N-(3,5-dimethylphenyl)-2-((2-(4-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2580362.png)

![N-(2,3-dihydro-1H-inden-2-yl)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide](/img/structure/B2580364.png)
![[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]methanone](/img/structure/B2580366.png)
![N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2580367.png)
![tert-Butyl 8-(2-hydroxyethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2580370.png)



